molecular formula C10H12BrNO2 B12125320 Methyl 2-amino-2-(4-bromophenyl)propanoate

Methyl 2-amino-2-(4-bromophenyl)propanoate

Cat. No.: B12125320
M. Wt: 258.11 g/mol
InChI Key: GVABMAUOGKWCBF-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-bromophenyl)propanoate is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(4-bromophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-2-phenylpropanoate. The reaction typically uses bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the para position.

Another method involves the use of 4-bromobenzaldehyde as a starting material. The aldehyde is first converted to the corresponding amino acid derivative through a series of reactions, including reductive amination and esterification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution for hydroxylation.

    Oxidation: Potassium permanganate in acidic medium for oxidation of the amino group.

    Reduction: Lithium aluminum hydride in anhydrous ether for reduction of the ester group.

Major Products Formed

    Substitution: Formation of 2-amino-2-(4-hydroxyphenyl)propanoate.

    Oxidation: Formation of 2-nitro-2-(4-bromophenyl)propanoate.

    Reduction: Formation of 2-amino-2-(4-bromophenyl)propanol.

Scientific Research Applications

Methyl 2-amino-2-(4-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in modulating biological pathways. It can be used in the synthesis of peptide analogs for research in protein interactions.

    Medicine: Investigated for its potential therapeutic properties. Derivatives of this compound may exhibit activity against certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-bromophenyl)propanoate involves its interaction with biological molecules. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine atom may participate in halogen bonding, influencing molecular recognition processes. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-phenylpropanoate: Lacks the bromine substitution, resulting in different reactivity and biological activity.

    Methyl 2-amino-2-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    Methyl 2-amino-2-(4-fluorophenyl)propanoate: Contains a fluorine atom, which significantly alters its electronic properties and reactivity.

Uniqueness

Methyl 2-amino-2-(4-bromophenyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

methyl 2-amino-2-(4-bromophenyl)propanoate

InChI

InChI=1S/C10H12BrNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3

InChI Key

GVABMAUOGKWCBF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N

Origin of Product

United States

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